REACTION_SMILES
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[Cl:7][c:8]1[c:9]([CH2:10][Br:11])[cH:12][cH:13][c:14]([Cl:16])[cH:15]1.[NH2:1][c:2]1[n:3][nH:4][cH:5][cH:6]1>>[NH2:1][c:2]1[n:3][n:4]([CH2:10][c:9]2[c:8]([Cl:7])[cH:15][c:14]([Cl:16])[cH:13][cH:12]2)[cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(CBr)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc[nH]n1
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Name
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Type
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product
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Smiles
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Nc1ccn(Cc2ccc(Cl)cc2Cl)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |